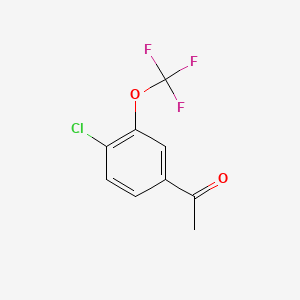

4'-Chloro-3'-(trifluoromethoxy)acetophenone

描述

4'-Chloro-3'-(trifluoromethoxy)acetophenone (CAS 129604-27-9) is an acetophenone derivative with a molecular formula of C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . It features a chloro (-Cl) substituent at the 4' position and a trifluoromethoxy (-OCF₃) group at the 3' position on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing properties of the trifluoromethoxy group to enhance metabolic stability and bioavailability .

属性

IUPAC Name |

1-[4-chloro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQWPOKMQSSQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group onto a chloro-substituted acetophenone precursor. One common method involves the reaction of 4-chloroacetophenone with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for 4’-Chloro-3’-(trifluoromethoxy)acetophenone are not well-documented in the public domain. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

4’-Chloro-3’-(trifluoromethoxy)acetophenone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

Nucleophilic substitution: Formation of substituted acetophenones.

Oxidation: Formation of 4’-chloro-3’-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 4’-chloro-3’-(trifluoromethoxy)phenylethanol.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

4'-Chloro-3'-(trifluoromethoxy)acetophenone is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its structural properties contribute to the development of drugs aimed at treating inflammation and pain. The trifluoromethoxy group enhances the pharmacological profile of the resulting compounds, improving their efficacy and stability in biological systems .

Case Study:

A study highlighted its use in synthesizing novel anti-inflammatory agents. The incorporation of the trifluoromethoxy group was found to significantly increase the potency of these compounds compared to their non-fluorinated analogs, demonstrating a clear advantage in drug design .

Agricultural Chemicals

Agrochemical Formulations:

This compound is also employed in the formulation of agrochemicals, particularly herbicides and pesticides. Its chemical structure allows for enhanced crop protection and increased yield by targeting specific biochemical pathways in pests and weeds .

Case Study:

Research on the synthesis of a new class of herbicides revealed that derivatives of 4'-Chloro-3'-(trifluoromethoxy)acetophenone exhibited superior activity against resistant weed species, showcasing its potential in sustainable agriculture practices .

Material Science

Development of Specialty Polymers:

In material science, 4'-Chloro-3'-(trifluoromethoxy)acetophenone is used to develop specialty polymers and coatings that offer improved chemical resistance and durability. The presence of the trifluoromethoxy group imparts unique properties to these materials, making them suitable for high-performance applications .

Case Study:

A recent investigation into fluorinated polymer coatings demonstrated that incorporating this compound resulted in materials with enhanced thermal stability and resistance to harsh chemical environments, making them ideal for industrial applications .

Analytical Chemistry

Reagent in Analytical Methods:

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances within complex mixtures. Its unique properties facilitate more accurate analytical results, particularly in challenging matrices .

Case Study:

An analytical chemistry study utilized 4'-Chloro-3'-(trifluoromethoxy)acetophenone as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples. The results indicated improved sensitivity and selectivity for target analytes compared to conventional methods .

Research in Fluorinated Compounds

Study Tool for Fluorinated Organic Compounds:

The unique trifluoromethoxy group makes 4'-Chloro-3'-(trifluoromethoxy)acetophenone an invaluable tool for researchers studying fluorinated organic compounds. Its reactivity and stability allow for exploration into new synthetic pathways and mechanisms involving fluorinated species .

Case Study:

A research project focused on the synthesis of novel fluorinated compounds demonstrated that this compound could effectively facilitate reactions leading to complex fluorinated architectures, thus expanding the toolbox available for chemists working with fluorinated materials .

作用机制

The mechanism of action of 4’-Chloro-3’-(trifluoromethoxy)acetophenone depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

相似化合物的比较

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical properties of 4'-Chloro-3'-(trifluoromethoxy)acetophenone with analogous compounds:

*Physical states inferred from analogous compounds where explicit data were unavailable.

Electronic and Steric Influence

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound provides stronger electron-withdrawing effects than -CF₃ due to the oxygen atom’s electronegativity.

- Chloro (-Cl) vs. Nitro (-NO₂): While both are electron-withdrawing, -NO₂ is more polar and prone to metabolic reduction, which can generate toxic intermediates. The -Cl substituent offers a balance of electronic effects without comparable reactivity risks .

- Fluorine (-F) vs. Hydroxyl (-OH): Fluorine’s small size and high electronegativity improve membrane permeability, whereas -OH increases solubility but may reduce stability via oxidation or conjugation .

生物活性

4'-Chloro-3'-(trifluoromethoxy)acetophenone, a compound with notable fluorinated and chlorinated features, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on the compound's biological properties, particularly its antimicrobial effects, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 222.60 g/mol

- CAS Number : 129825-11-2

- Melting Point : 60-63 °C

- Purity : ≥99% .

Antimicrobial Activity

Research has shown that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. In a study evaluating various fluorinated chalcones, including derivatives of acetophenone, 4'-Chloro-3'-(trifluoromethoxy)acetophenone demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of 4'-Chloro-3'-(trifluoromethoxy)acetophenone

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5 | High |

| Escherichia coli | 10 | Moderate |

| Candida albicans | 15 | Moderate |

The presence of the trifluoromethoxy group significantly enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on human cell lines revealed that while 4'-Chloro-3'-(trifluoromethoxy)acetophenone exhibited antimicrobial properties, it also showed low cytotoxicity against normal human liver cells (L02), indicating a favorable therapeutic index. The compound's ability to selectively target pathogenic cells while sparing normal cells is crucial for its potential as a therapeutic agent .

Case Study: Antimicrobial Efficacy in Drug Discovery

A recent investigation into novel fluorinated compounds highlighted the role of 4'-Chloro-3'-(trifluoromethoxy)acetophenone as a lead compound in the development of new antimicrobial agents. The study synthesized several derivatives and tested their efficacy against various pathogens. The results demonstrated that modifications to the acetophenone structure could enhance biological activity while maintaining low toxicity profiles .

Table 2: Comparison of Antimicrobial Activities of Fluorinated Chalcones

| Compound Name | MIC (µg/mL) | Primary Target |

|---|---|---|

| 4'-Chloro-3'-(trifluoromethoxy)acetophenone | 5 | Staphylococcus aureus |

| A3/B3 (Indole derivative) | 2 | Escherichia coli |

| A1/B1 (Trifluoromethyl derivative) | 15 | Candida albicans |

常见问题

Q. What are the standard synthetic routes for 4'-chloro-3'-(trifluoromethoxy)acetophenone, and what key reagents are involved?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro- and trifluoromethoxy-substituted benzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates include 3-chloro-4-(trifluoromethoxy)benzene derivatives. Purification often involves column chromatography or recrystallization using solvents like ethanol or acetone, given the compound's slight water solubility and higher solubility in organic solvents .

Q. How can researchers characterize the purity and structural identity of 4'-chloro-3'-(trifluoromethoxy)acetophenone?

A combination of spectroscopic techniques is recommended:

- NMR : ¹H and ¹³C NMR can confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR) and substituent positions on the aromatic ring.

- IR : Peaks near 1680 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F and C-O stretches) are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 238.59 (M⁺) align with the molecular formula C₉H₆ClF₃O₂ .

Q. What solvent systems are optimal for reactions involving this compound?

Due to its limited water solubility, polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., dichloromethane) are preferred for reactions. Solubility data from experimental studies indicate ethanol and acetone as effective for recrystallization .

Advanced Research Questions

Q. How do electronic effects of the chloro and trifluoromethoxy groups influence regioselectivity in further functionalization?

The electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups direct electrophilic substitution to the para position relative to the acetyl group. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via halogenation or nitration reactions can confirm regioselectivity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects or impurities. Researchers should:

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this acetophenone derivative?

Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and reaction time. For example:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0–80°C | 50°C |

| Catalyst (AlCl₃) | 1–5 mol% | 3 mol% |

| Solvent | DCM vs. Toluene | DCM |

| Post-reaction analysis via HPLC or GC-MS ensures reproducibility . |

Q. What are the challenges in scaling up the synthesis of 4'-chloro-3'-(trifluoromethoxy)acetophenone, and how can they be mitigated?

Key issues include:

- Exothermic reactions : Use controlled addition of acetyl chloride and cooling.

- Purification bottlenecks : Switch from column chromatography to continuous crystallization.

- By-product formation : Optimize stoichiometry and employ scavengers for Lewis acids .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic or basic conditions?

Stability studies under varying pH (1–14) and temperatures (25–80°C) can clarify degradation pathways. For example:

- Acidic conditions : Hydrolysis of the acetyl group may occur, detected via TLC or LC-MS.

- Basic conditions : Dechlorination or trifluoromethoxy group cleavage could generate side products .

Methodological Recommendations

Q. What computational tools are recommended for predicting the reactivity of 4'-chloro-3'-(trifluoromethoxy)acetophenone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。